molecular formula C14H17N B068877 (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine CAS No. 175478-20-3

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B068877
CAS No.: 175478-20-3
M. Wt: 199.29 g/mol
InChI Key: XEDAFXCBQWHDQW-KGLIPLIRSA-N
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Description

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydropyridine ring substituted with an allyl group at the 2-position and a phenyl group at the 6-position, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-allylpyridine and benzaldehyde.

    Formation of the Intermediate: A key intermediate is formed through a condensation reaction between 2-allylpyridine and benzaldehyde under acidic conditions.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the tetrahydropyridine ring.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (2R,6S) enantiomer. .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to a piperidine ring.

    Substitution: The allyl and phenyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways related to neurotransmission or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine: Similar structure but with a methyl group instead of a phenyl group.

    (2R,6S)-2-Allyl-6-ethyl-1,2,3,6-tetrahydropyridine: Features an ethyl group at the 6-position.

    (2R,6S)-2-Allyl-6-isopropyl-1,2,3,6-tetrahydropyridine: Contains an isopropyl group at the 6-position.

Uniqueness

The presence of the phenyl group in (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDAFXCBQWHDQW-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361293
Record name (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175478-20-3
Record name (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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